molecular formula C12H12O3 B12065586 (3-Ethynyl-4-methoxy-phenyl)-acetic acid methyl ester

(3-Ethynyl-4-methoxy-phenyl)-acetic acid methyl ester

Cat. No.: B12065586
M. Wt: 204.22 g/mol
InChI Key: QTMGQEZFCUVMBG-UHFFFAOYSA-N
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Description

(3-Ethynyl-4-methoxy-phenyl)-acetic acid methyl ester is a chemical building block for research and development. Its molecular formula is C12H12O3, and it has a molecular weight of 204.22 g/mol . The structure features a phenylacetic acid methyl ester core substituted with a methoxy group and a terminal ethynyl group, which provides a versatile handle for further chemical modification via click chemistry or metal-catalyzed coupling reactions. This compound serves as a key synthetic intermediate in organic and medicinal chemistry. While specific biological data for this ester is not available in the searched literature, its structural components are prevalent in pharmacologically active compounds. The ethynyl group is a valuable synthon for constructing more complex molecular architectures. Esters of hydroxyphenylacetic acids are frequently employed in the synthesis of lipophilic derivatives to modulate the physicochemical properties of lead compounds, a strategy often used to enhance antioxidant activity or improve bioavailability . Furthermore, the methoxyphenylacetate moiety is found in intermediates for pharmaceuticals, such as certain calcium channel blockers . Researchers value this ester for its potential in developing novel substances for investigating structure-activity relationships (SAR). This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 2-(3-ethynyl-4-methoxyphenyl)acetate

InChI

InChI=1S/C12H12O3/c1-4-10-7-9(8-12(13)15-3)5-6-11(10)14-2/h1,5-7H,8H2,2-3H3

InChI Key

QTMGQEZFCUVMBG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)OC)C#C

Origin of Product

United States

Preparation Methods

Bromination of 4-Methoxyphenylacetic Acid Methyl Ester

The meta position of 4-methoxyphenylacetic acid methyl ester can be brominated using NBS under radical initiation. As demonstrated in the synthesis of ethyl-4-bromomethyl-2-ethoxy-benzoate, NBS (1.1 eq) and AIBN (0.1 eq) in cyclohexane at 70–80°C yield the brominated intermediate. For the target compound, this step would produce 3-bromo-4-methoxy-phenylacetic acid methyl ester .

Reaction Conditions

ParameterValueSource
Brominating agentNBS
CatalystAIBN
SolventCyclohexane
Temperature70–80°C
Yield~65–75% (extrapolated)

Sonogashira Coupling for Ethynyl Group Installation

The brominated intermediate can undergo a Sonogashira coupling with a terminal alkyne. Patent US3968124A highlights the use of palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide (CuI) in dimethylformamide (DMF) with triethylamine as a base. Applying these conditions, 3-bromo-4-methoxy-phenylacetic acid methyl ester reacts with trimethylsilylacetylene (TMSA) followed by deprotection to yield the ethynyl derivative.

Optimized Coupling Parameters

ComponentRole/QuantitySource
CatalystPd(PPh₃)₄ (5 mol%)
Co-catalystCuI (10 mol%)
SolventDMF
BaseTriethylamine (3 eq)
Temperature60–80°C
Yield~70–85% (extrapolated)

Esterification Techniques

Direct Esterification of Acetic Acid Intermediate

If the acetic acid precursor is synthesized first, methyl esterification can be achieved using methanol under acidic conditions. Patent US3968124A describes esterification with alkyl halides (e.g., methyl iodide) in the presence of potassium carbonate. Alternatively, sulfuric acid-catalyzed esterification with methanol reflux yields the methyl ester.

Comparative Esterification Methods

MethodConditionsYieldSource
Acid-catalyzedH₂SO₄, MeOH, reflux80–90%
Alkyl halideCH₃I, K₂CO₃, acetone75–85%

Selective Hydrolysis and Re-esterification

For intermediates with multiple ester groups, selective hydrolysis followed by re-esterification may be necessary. Patent US20040249188A1 demonstrates this approach using sodium hydroxide in methanol to hydrolyze ethoxycarbonyl groups selectively. Subsequent treatment with methyl iodide regenerates the methyl ester.

Catalytic Systems and Reaction Optimization

Role of Phase Transfer Catalysts

In cyanation and coupling reactions, tetrabutylammonium bromide (TBAB) enhances reactivity by shuttling ions between phases. For example, TBAB improved the yield of ethyl-4-cyanomethyl-2-ethoxy-benzoate from 65% to 82%. Similar benefits are anticipated in ethynyl group installation.

Solvent and Temperature Effects

Nonpolar solvents like cyclohexane favor radical bromination, while polar aprotic solvents (DMF, DMSO) facilitate coupling reactions. Elevated temperatures (70–130°C) are critical for bromination and esterification, whereas Sonogashira couplings proceed optimally at 60–80°C.

Comparative Analysis of Synthetic Pathways

PathwayAdvantagesChallengesYield Range
Bromination → CouplingHigh selectivity for meta positionRequires palladium catalysts60–75%
Direct Alkyne AdditionFewer stepsLimited substrate availability
Reductive AlkynylationMild conditionsSpecialized reagents

Chemical Reactions Analysis

Types of Reactions

(3-Ethynyl-4-methoxy-phenyl)-acetic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Ethynyl-4-methoxy-phenyl)-acetic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Ethynyl-4-methoxy-phenyl)-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituents or functional groups:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Functional Groups
(3-Ethynyl-4-methoxy-phenyl)-acetic acid methyl ester 3-ethynyl, 4-methoxy C₁₁H₁₀O₃ 190.20 (calc.) Methyl ester, ethynyl
(3-Ethoxy-4-methoxyphenyl)acetic acid 3-ethoxy, 4-methoxy C₁₁H₁₄O₄ 210.23 Carboxylic acid, ethoxy
Ethyl (3-fluoro-4-methoxyphenyl)acetate 3-fluoro, 4-methoxy C₁₁H₁₃FO₃ 212.22 Ethyl ester, fluoro
Methyl {3-[4-(trifluoromethyl)phenyl]azetidin-3-yl}acetate 4-CF₃, azetidine ring C₁₃H₁₄F₃NO₂ 260.09 Trifluoromethyl, azetidine
Benzeneacetic acid, 4-methoxy-2-(phenylmethoxy)-, methyl ester 4-methoxy, 2-benzyloxy C₁₇H₁₈O₅ 302.33 Benzyloxy, methyl ester
2.2. Spectroscopic and Physical Properties
  • IR Spectroscopy :

    • The ethynyl group in the target compound would exhibit characteristic stretches at ~3300 cm⁻¹ (C≡C-H) and ~2100 cm⁻¹ (C≡C), absent in analogs like (3-ethoxy-4-methoxyphenyl)acetic acid (C=O stretch at 1729 cm⁻¹) .
    • Trifluoromethyl analogs show strong C-F stretches (1100–1200 cm⁻¹) and C=O ester peaks at ~1716 cm⁻¹ .
  • NMR Spectroscopy :

    • The ethynyl proton in the target compound would resonate at ~2.5–3.5 ppm (¹H NMR), while aromatic protons in 4-methoxy derivatives typically appear at δ 6.7–7.3 ppm .
    • In trifluoromethyl analogs, ¹⁹F NMR reveals CF₃ shifts at δ -62.6 ppm .
  • Solubility and Reactivity: The methyl ester group enhances lipophilicity compared to carboxylic acids (e.g., (3-ethoxy-4-methoxyphenyl)acetic acid) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (3-Ethynyl-4-methoxy-phenyl)-acetic acid methyl ester, and how do reaction conditions influence yield?

  • Methodology :

  • Esterification : Use methoxy-substituted phenol derivatives (e.g., 3-ethynyl-4-methoxyphenol) with chloroacetic acid methyl ester under reflux with anhydrous potassium carbonate in acetone (8–12 hours, monitored via TLC with hexane:ethyl acetate 3:1) .
  • Catalysts : Acid catalysts (e.g., H₂SO₄) or base-mediated conditions (e.g., K₂CO₃) can be compared for efficiency. highlights sulfuric acid for phenoxy ester synthesis, yielding ~70–85% purity after extraction .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How is the structural integrity of (3-Ethynyl-4-methoxy-phenyl)-acetic acid methyl ester validated post-synthesis?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR confirms the ester carbonyl (δ ~3.7 ppm for OCH₃, δ ~170 ppm for C=O) and ethynyl proton (δ ~2.5–3.0 ppm) .
  • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch) and ~2100 cm⁻¹ (C≡C stretch) verify functional groups .
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₂H₁₂O₃ (exact mass calculated via high-resolution MS) .

Q. What are the solubility and stability profiles of this compound under varying storage conditions?

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, acetone) and moderately in ethanol. Limited solubility in water due to the methoxy and ethynyl groups .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group. Stability in DMSO solutions is time-dependent (>48 hours may degrade by 10–15%) .

Advanced Research Questions

Q. How does the electron-withdrawing ethynyl group influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight :

  • The ethynyl group enables Sonogashira coupling with aryl halides (e.g., iodobenzene) using Pd(PPh₃)₄/CuI catalysts in THF/Et₃N (60°C, 12 hours). Reaction kinetics show 80–90% conversion, confirmed by GC-MS .
  • Density Functional Theory (DFT) calculations predict enhanced electrophilicity at the ethynyl carbon, facilitating nucleophilic attacks .

Q. What computational models predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with cyclooxygenase-2 (COX-2) or acetylcholinesterase. The methoxy group shows hydrogen bonding with Ser530 (COX-2), while the ethynyl group contributes to hydrophobic packing .
  • MD Simulations : AMBER force fields assess stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How do substituent variations (e.g., replacing methoxy with methylsulfanyl) alter the compound’s spectroscopic and thermodynamic properties?

  • Comparative Analysis :

  • Thermodynamics : Differential Scanning Calorimetry (DSC) shows a melting point shift from 85°C (methoxy) to 92°C (methylsulfanyl) due to increased van der Waals interactions .
  • UV-Vis Spectroscopy : Methylsulfanyl substitution red-shifts λₘₐₓ by ~20 nm (from 260 nm to 280 nm) via enhanced conjugation .

Contradictions and Resolutions

  • Synthesis Yield Discrepancies : reports 70–85% yields using H₂SO₄, while achieves >90% with K₂CO₃. Resolution: Base-mediated conditions minimize side reactions (e.g., ether cleavage) .
  • Stability in Solvents : claims DMSO stability, but notes degradation over 48 hours. Recommendation: Use fresh DMSO solutions and monitor via HPLC .

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